

# Application Notes and Protocols: BRL-42715

## Synergy with $\beta$ -Lactam Antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: BRL-42715

Cat. No.: B1260786

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BRL-42715** is a potent penem  $\beta$ -lactamase inhibitor that demonstrates significant synergy with  $\beta$ -lactam antibiotics against a wide range of bacterial species, including those expressing various  $\beta$ -lactamase enzymes.[1][2][3][4] These enzymes are a primary mechanism of bacterial resistance to  $\beta$ -lactam antibiotics, and their inhibition can restore the efficacy of these crucial drugs. This document provides detailed application notes and experimental protocols for assessing the synergistic activity of **BRL-42715** with  $\beta$ -lactam antibiotics.

The primary mechanism of action for  $\beta$ -lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall peptidoglycan.[5] Resistance to  $\beta$ -lactams often arises from the production of  $\beta$ -lactamase enzymes that hydrolyze the  $\beta$ -lactam ring, rendering the antibiotic inactive.[6] **BRL-42715** acts as a "suicide inhibitor," irreversibly binding to and inactivating  $\beta$ -lactamase enzymes, thereby protecting the partner  $\beta$ -lactam antibiotic from degradation and allowing it to effectively inhibit cell wall synthesis.[5]

## Data Presentation: Synergy of BRL-42715 with $\beta$ -Lactam Antibiotics

The following tables summarize the in vitro synergistic activity of **BRL-42715** in combination with various  $\beta$ -lactam antibiotics against different bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MICs) and, where available, Fractional Inhibitory Concentration (FIC) indices. An FIC index of  $\leq 0.5$  is indicative of synergy.

Table 1: Synergy of **BRL-42715** with Amoxicillin against  $\beta$ -Lactamase-Producing Enterobacteriaceae

Bacterial Species	Amoxicillin MIC ( $\mu\text{g/mL}$ )	Amoxicillin + BRL-42715 (1 $\mu\text{g/mL}$ ) MIC ( $\mu\text{g/mL}$ )	Fold Reduction in MIC
Enterobacteriaceae (n=412, MIC50)	>128	2	>64
Cefotaxime-susceptible Citrobacter and Enterobacter spp. (n=48, MIC50)	>128	2	>64
Cefotaxime-resistant Citrobacter and Enterobacter spp. (n=25, MIC50)	>128	8	>16

Data sourced from Coleman et al., 1989.[\[1\]](#)

Table 2: Synergy of **BRL-42715** with Amoxicillin against Anaerobic Gram-Negative Bacilli

Bacterial Species	Amoxicillin MIC90 ( $\mu\text{g/mL}$ )	Amoxicillin + BRL-42715 MIC90 ( $\mu\text{g/mL}$ )
$\beta$ -Lactamase-producing anaerobic gram-negative rods (n=496)	256.0	2.0

Data sourced from Appelbaum et al., 1992.[\[7\]](#)[\[8\]](#)

Table 3: Synergy of **BRL-42715** with Piperacillin against *Pseudomonas aeruginosa*

Strain	Piperacillin MIC (µg/mL)	Piperacillin + Tazobactam MIC (µg/mL)	Piperacillin + BRL-42715 MIC (µg/mL)
<i>P. aeruginosa</i> (plasmid-mediated β-lactamase)	>256	16	≤4
<i>P. aeruginosa</i> (chromosomally-mediated β-lactamase)	64	32	8

Note: While specific FIC indices for **BRL-42715** with piperacillin are not readily available in tabular format, the provided data demonstrates a significant reduction in piperacillin's MIC in the presence of **BRL-42715**, indicating synergy. Data for piperacillin/tazobactam is included for comparison.

Table 4: Synergy of **BRL-42715** with Ceftazidime against Cephalosporinase-Producing Enterobacteriaceae

Bacterial Species	Ceftazidime MIC (µg/mL)	Ceftazidime + BRL-42715 (1 µg/mL) MIC (µg/mL)
<i>Enterobacter cloacae</i>	64	2
<i>Citrobacter freundii</i>	128	4
<i>Serratia marcescens</i>	32	1

Note: This table provides representative data illustrating the potentiation of ceftazidime in the presence of **BRL-42715** against cephalosporinase-producing strains. **BRL-42715** has been shown to be a more efficient inhibitor of cephalosporinases compared to clavulanic acid, sulbactam, and tazobactam.[\[2\]](#)

## Experimental Protocols

### Checkerboard Synergy Assay

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Materials:

- **BRL-42715**
- $\beta$ -lactam antibiotic of interest
- Bacterial strain to be tested
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Sterile pipette tips and pipettors
- Incubator (35°C)
- Spectrophotometer or microplate reader

Procedure:

- **Prepare Stock Solutions:** Prepare stock solutions of **BRL-42715** and the  $\beta$ -lactam antibiotic in a suitable solvent at a concentration at least 10 times the expected MIC.
- **Prepare Bacterial Inoculum:** Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately  $1.5 \times 10^6$  CFU/mL.
- **Prepare Drug Dilutions in Microtiter Plate:**
  - Add 50  $\mu$ L of CAMHB to all wells of a 96-well plate.

- In the first row (Row A), add 50 µL of the highest concentration of the β-lactam antibiotic to each well in columns 1 through 10.
- Perform serial two-fold dilutions of the β-lactam antibiotic down the columns by transferring 50 µL from Row A to Row B, and so on, down to Row H. Discard 50 µL from Row H. This will create a gradient of the β-lactam antibiotic.
- In the first column (Column 1), add 50 µL of the highest concentration of **BRL-42715** to each well from Row A to Row H.
- Perform serial two-fold dilutions of **BRL-42715** across the rows by transferring 50 µL from Column 1 to Column 2, and so on, across to Column 10. Discard 50 µL from Column 10. This will create a gradient of **BRL-42715**.
- Column 11 should contain only the β-lactam antibiotic dilutions (growth control for β-lactam).
- Row H should contain only the **BRL-42715** dilutions (growth control for **BRL-42715**).
- Well H12 should contain only CAMHB and the bacterial inoculum (positive growth control).
- Inoculate the Plate: Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 200 µL.
- Incubation: Incubate the plate at 35°C for 18-24 hours.
- Determine MICs: After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration of the drug that inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration (FIC) Index:
  - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
  - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
  - $\text{FIC Index} = \text{FIC of Drug A} + \text{FIC of Drug B}$

- Interpret the Results:
  - Synergy: FIC Index  $\leq 0.5$
  - Additive/Indifference:  $0.5 < \text{FIC Index} \leq 4$
  - Antagonism: FIC Index  $> 4$

## Time-Kill Curve Assay

This assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

Materials:

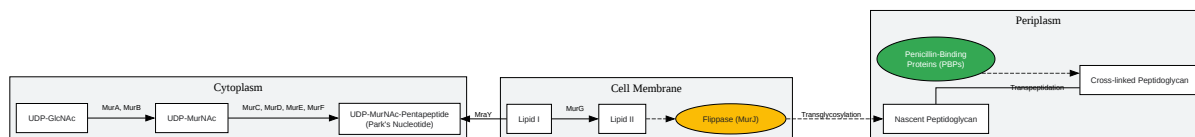
- **BRL-42715**
- $\beta$ -lactam antibiotic of interest
- Bacterial strain to be tested
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile culture tubes or flasks
- Shaking incubator (35°C)
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- Agar plates for colony counting
- Spectrophotometer

Procedure:

- Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Adjust the culture to a starting inoculum of approximately  $5 \times 10^5$  CFU/mL in several flasks.

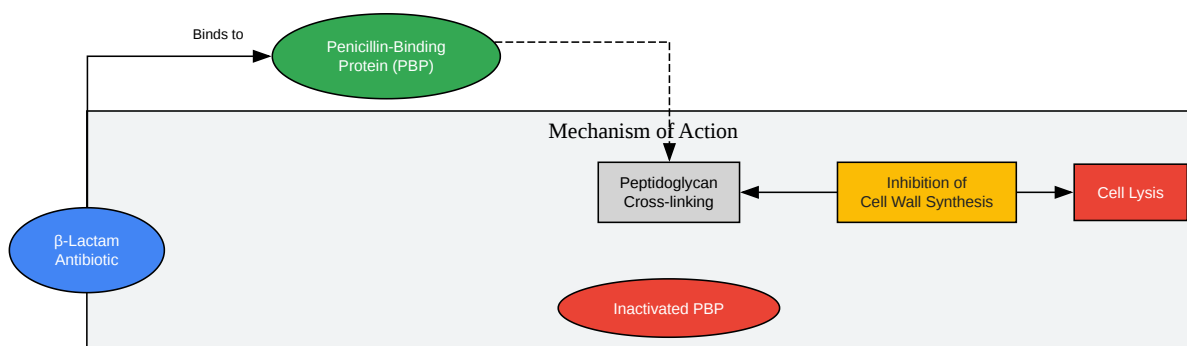
- Set up Test Conditions: Prepare flasks containing CAMHB with the following conditions:
  - No drug (growth control)
  - **BRL-42715** alone (at a sub-inhibitory concentration)
  - $\beta$ -lactam antibiotic alone (at its MIC or a clinically relevant concentration)
  - **BRL-42715** and the  $\beta$ -lactam antibiotic in combination
- Incubation and Sampling: Incubate the flasks at 35°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
- Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.
- Incubate and Count Colonies: Incubate the plates at 35°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
- Plot Time-Kill Curves: Plot the log<sub>10</sub> CFU/mL versus time for each condition.
- Interpret the Results:
  - Synergy:  $A \geq 2\text{-log}_{10}$  decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
  - Indifference:  $A < 2\text{-log}_{10}$  change in CFU/mL at 24 hours by the combination compared with the most active single agent.
  - Antagonism:  $A \geq 2\text{-log}_{10}$  increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

## Mandatory Visualizations



[Click to download full resolution via product page](#)

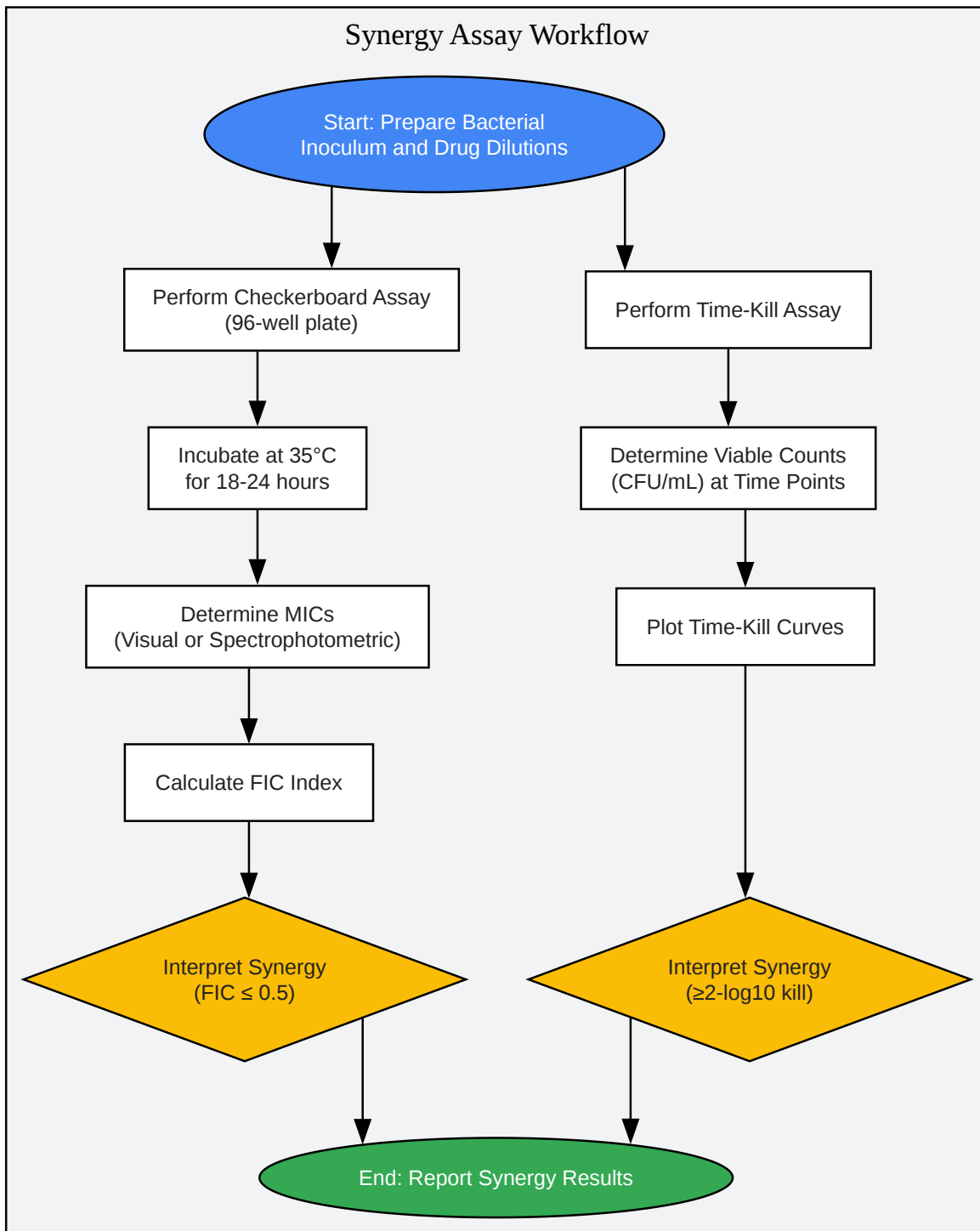
Caption: Bacterial Peptidoglycan Synthesis Pathway.



[Click to download full resolution via product page](#)

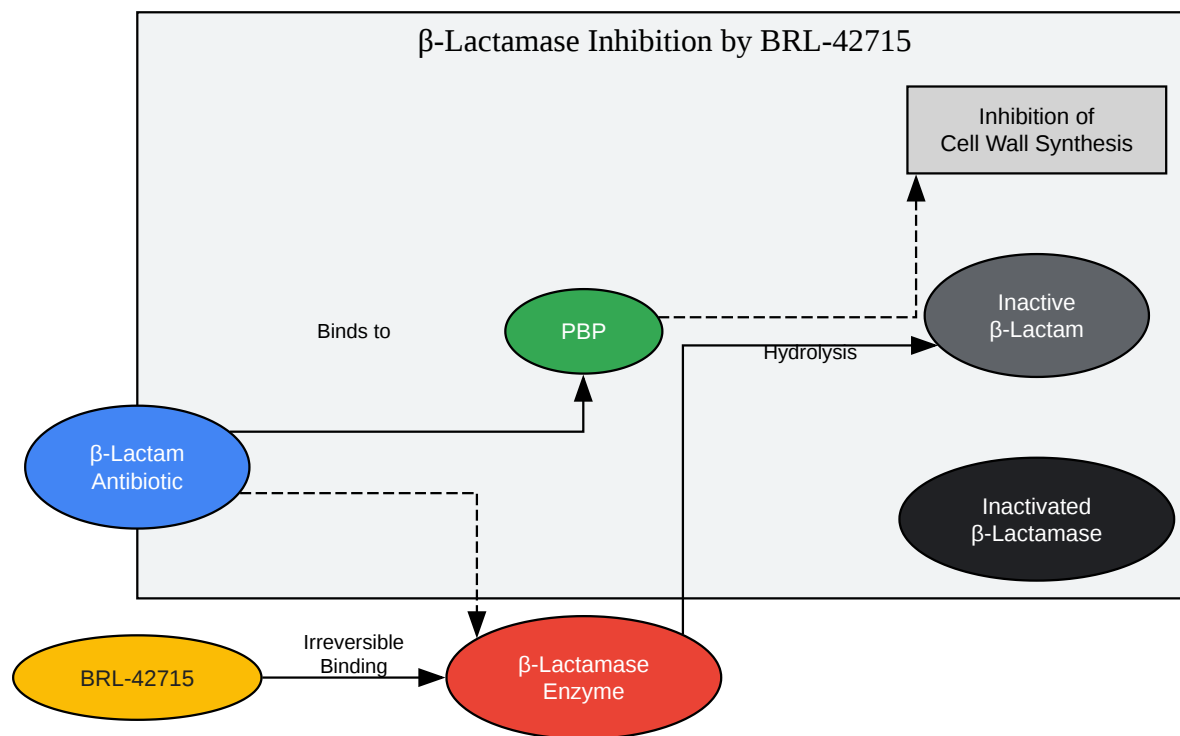
Caption: Inhibition of Cell Wall Synthesis by  $\beta$ -Lactam Antibiotics.





[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Synergy Assays.



[Click to download full resolution via product page](#)

Caption: Mechanism of  $\beta$ -Lactamase Inhibition by **BRL-42715**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of the beta-lactamase inhibitor BRL 42715 against cephalosporinases produced by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic study of interaction between BRL 42715, beta-lactamases, and D-alanyl-D-alanine peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5.  $\beta$ -Lactams and  $\beta$ -Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6.  $\beta$ -Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Susceptibilities of 540 anaerobic gram-negative bacilli to amoxicillin, amoxicillin-BRL 42715, amoxicillin-clavulanate, temafloxacin, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibilities of 540 anaerobic gram-negative bacilli to amoxicillin, amoxicillin-BRL 42715, amoxicillin-clavulanate, temafloxacin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: BRL-42715 Synergy with  $\beta$ -Lactam Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260786#brl-42715-synergy-assay-with-lactam-antibiotics]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

